molecular formula C22H24ClN3O2S B2855543 2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide CAS No. 877657-98-2

2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2855543
CAS No.: 877657-98-2
M. Wt: 429.96
InChI Key: LSCMFCFBIORJCO-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a sulfanyl group linked to a carbamoylmethyl moiety, which is further attached to a 4-chlorophenyl ring. The indole’s 1-position is modified with an N,N-diethylacetamide group. Its molecular formula is C₂₂H₂₄ClN₃O₂S, with a molecular weight of 429.96 g/mol .

Properties

IUPAC Name

2-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S/c1-3-25(4-2)22(28)14-26-13-20(18-7-5-6-8-19(18)26)29-15-21(27)24-17-11-9-16(23)10-12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCMFCFBIORJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of the thioether and amide functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Key Differences

Table 1: Structural and Functional Comparison
Compound Name / Identifier Substituent Modifications Molecular Formula Key Differences References
Target Compound 4-Chlorophenyl, N,N-diethylacetamide C₂₂H₂₄ClN₃O₂S Baseline structure; balanced lipophilicity and steric bulk.
2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide 3-Chlorophenyl instead of 4-chloro C₂₂H₂₄ClN₃O₂S Altered halogen position may reduce steric hindrance or alter binding affinity.
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide 1-Azepanyl group replaces diethylacetamide C₂₃H₂₆ClN₃O₂S Increased ring size (azepane) enhances conformational flexibility; may impact pharmacokinetics.
2,6-Difluoro-N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide 2-Fluorophenyl, benzamide side chain C₂₆H₂₁F₂N₃O₂S Fluorine substitution enhances electronegativity; benzamide may improve metabolic stability.
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide Sulfonyl instead of sulfanyl, 2-chlorobenzyl substitution C₂₄H₂₀ClN₂O₃S Sulfonyl group increases oxidation state; methoxyphenyl may alter solubility.

Impact of Substituent Position and Functional Groups

Chlorophenyl Position
  • 4-Chlorophenyl (Target Compound): The para-chloro substitution minimizes steric clashes and optimizes π-π stacking interactions in crystal lattices, as seen in related N-(4-chlorophenyl)acetamide derivatives .
Amide Side Chains
  • N,N-Diethylacetamide (Target): The diethyl groups increase lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility.
  • 1-Azepanyl (Analog): The seven-membered azepane ring introduces conformational flexibility, which may enhance binding to flexible protein pockets but reduce metabolic stability .
Sulfanyl vs. Sulfonyl Groups
  • Sulfanyl (Target): The thioether linkage (–S–) is prone to oxidation but participates in hydrophobic interactions and hydrogen bonding via sulfur’s lone pairs .

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